molecular formula C9H12N2O2 B2527320 N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide CAS No. 2034545-52-1

N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide

Cat. No.: B2527320
CAS No.: 2034545-52-1
M. Wt: 180.207
InChI Key: NBKPSHCELBYRKI-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide typically involves the formation of the oxazole ring followed by the attachment of the cyclopropanecarboxamide group. One common method involves the reaction of 5-methyl-1,2-oxazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl group on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Oxazolone derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Halogenated or sulfonated oxazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with similar structural features.

    4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a hydroxyl group, offering different reactivity and applications.

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Combines oxazole and furazan rings, providing unique properties.

Uniqueness

N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide is unique due to the presence of both the oxazole ring and the cyclopropanecarboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-8(5-11-13-6)4-10-9(12)7-2-3-7/h5,7H,2-4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKPSHCELBYRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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